molecular formula C23H16ClN3O4S B2754359 N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 902903-93-9

N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No. B2754359
CAS RN: 902903-93-9
M. Wt: 465.91
InChI Key: SYCBLNSVORNQQK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C23H16ClN3O4S and its molecular weight is 465.91. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Agents

Research indicates that similar compounds, particularly those with thiazolidine, pyrimidine, and acetamide groups, have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, derivatives of thiazolopyrimidine have shown significant antibacterial and antifungal activities, suggesting the potential of such compounds in developing new antimicrobial agents. Compounds synthesized with the aim to explore their interactions with bacteria and fungi demonstrate the ongoing interest in harnessing the therapeutic potential of these chemical structures for combating microbial infections (Desai, Shah, Bhavsar, & Saxena, 2008; Selvam, Karthik, Palanirajan, & Ali, 2012).

Antioxidant and Antitumor Activities

Compounds with benzothiazolinone and acetamide analogs have been investigated for their potential antioxidant and antitumor activities. Studies involving the synthesis and evaluation of these compounds aim to discover new therapeutic agents that could be effective in treating cancer and managing oxidative stress, demonstrating the role of such compounds in advancing oncological and pharmacological research (El-Moneim, El‐Deen, & El-Fattah, 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs points towards their potential application in renewable energy and biochemical studies. These compounds have been examined for their light harvesting efficiency and their ability to interact with biological targets, indicating a broad spectrum of applications ranging from dye-sensitized solar cells to biochemical receptor studies (Mary et al., 2020).

Crystallographic Studies

Crystallographic studies of compounds with similar structures have provided insights into their molecular conformations and interactions. These studies are crucial for understanding the physical and chemical properties of such compounds, aiding in the design of materials and molecules with specific functionalities. The detailed analysis of crystal structures contributes to the foundational knowledge necessary for the development of new chemical entities with desired properties (Subasri et al., 2016).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4S/c24-16-8-2-3-9-17(16)25-19(28)13-32-23-26-20-15-7-1-4-10-18(15)31-21(20)22(29)27(23)12-14-6-5-11-30-14/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCBLNSVORNQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide

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